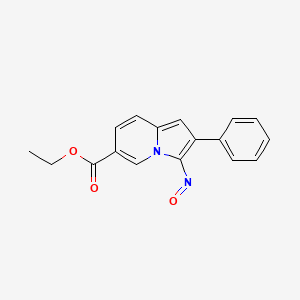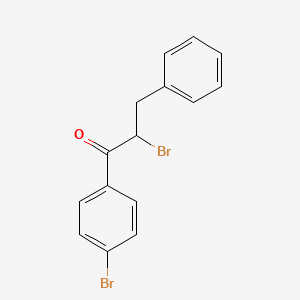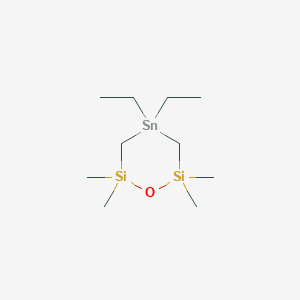
Tetramethylarsanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylarsanium bromide is an organoarsenic compound with the chemical formula ( \text{C}4\text{H}{12}\text{AsBr} ) It is a quaternary arsonium salt, where the central arsenic atom is bonded to four methyl groups and one bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethylarsanium bromide can be synthesized through the reaction of tetramethylarsine with bromine. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The general reaction is as follows: [ \text{(CH}_3)_4\text{As} + \text{Br}_2 \rightarrow \text{(CH}_3)_4\text{AsBr} ]
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves the same principles as laboratory preparation but on a larger scale. This includes the use of larger reaction vessels, controlled environments to handle toxic and volatile chemicals, and purification processes to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylarsanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetramethylarsine oxide.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Complex Formation: It can form complexes with various ligands, particularly those containing sulfur or nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium iodide in an appropriate solvent.
Complex Formation: Ligands such as thiourea or pyridine can be used to form stable complexes.
Major Products Formed:
Oxidation: Tetramethylarsine oxide.
Substitution: Tetramethylarsanium chloride or iodide.
Complex Formation: Various organoarsenic complexes depending on the ligands used.
Applications De Recherche Scientifique
Tetramethylarsanium bromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of tetramethylarsanium bromide involves its interaction with various molecular targets. As a quaternary arsonium compound, it can interact with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with biomolecules is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Tetramethylarsine: Similar in structure but lacks the bromide ion.
Tetramethylarsine oxide: An oxidized form of tetramethylarsine.
Tetramethylarsanium chloride: Similar structure with chloride instead of bromide.
Tetramethylarsanium iodide: Similar structure with iodide instead of bromide.
Uniqueness: Tetramethylarsanium bromide is unique due to its specific reactivity and the presence of the bromide ion, which can influence its chemical behavior and interactions. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
58548-87-1 |
|---|---|
Formule moléculaire |
C4H12AsBr |
Poids moléculaire |
214.96 g/mol |
Nom IUPAC |
tetramethylarsanium;bromide |
InChI |
InChI=1S/C4H12As.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 |
Clé InChI |
CKXMIAWYJUIRFD-UHFFFAOYSA-M |
SMILES canonique |
C[As+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)









![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
